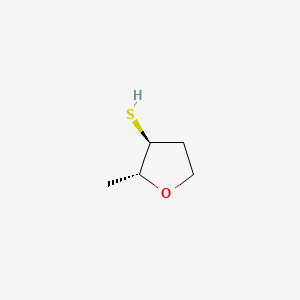

(2R,3S)-2-Methyltetrahydrofuran-3-thiol

Description

Structure

3D Structure

Properties

CAS No. |

296234-04-3 |

|---|---|

Molecular Formula |

C5H10OS |

Molecular Weight |

118.20 g/mol |

IUPAC Name |

(2R,3S)-2-methyloxolane-3-thiol |

InChI |

InChI=1S/C5H10OS/c1-4-5(7)2-3-6-4/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 |

InChI Key |

DBPHPBLAKVZXOY-UHNVWZDZSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](CCO1)S |

Canonical SMILES |

CC1C(CCO1)S |

Origin of Product |

United States |

Stereochemical Investigations of 2r,3s 2 Methyltetrahydrofuran 3 Thiol and Its Isomers

Elucidation of Absolute and Relative Configurations

The absolute and relative configurations of the stereoisomers of 2-methyltetrahydrofuran-3-thiol (B142655) have been determined through stereoselective synthesis, starting from achiral precursors and employing reactions with well-understood stereochemical outcomes.

A key strategy involves the synthesis of the corresponding 2-methyltetrahydrofuran-3-thiol acetates, from which the thiols can be derived. The enantioselective synthesis of the four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297) has been successfully achieved, establishing the configuration of each isomer. acs.orgnih.gov The process begins with the creation of the cis-isomers of an intermediate, 2-methyl-3-hydroxy-tetrahydrofuran, via Sharpless asymmetric dihydroxylation (AD). acs.orgacs.org This reaction creates the two adjacent chiral centers on the furan (B31954) ring with a defined 'cis' relative stereochemistry.

The relative 'cis' configuration of the hydroxy intermediate was confirmed by comparing its 1H NMR spectral data with that of a sample synthesized through an alternative oxidation method (using H₂O₂/HCOOH or KMnO₄). acs.org

To obtain the 'trans' isomers, the optically active 'cis' hydroxy intermediates undergo a Mitsunobu reaction. acs.orgnih.gov This reaction proceeds with an inversion of configuration at the hydroxyl-bearing carbon center, thus converting the 'cis' relationship between the methyl and hydroxyl groups to a 'trans' one.

Finally, each of the four stereochemically defined 2-methyl-3-hydroxy-tetrahydrofuran isomers is converted to the corresponding 2-methyltetrahydrofuran-3-thiol acetate. This is typically achieved through mesylation of the alcohol followed by an Sₙ2 nucleophilic substitution with a thiolacetate source. acs.orgresearchgate.net The Sₙ2 reaction also proceeds with an inversion of configuration, meaning a 'trans'-alcohol will yield a 'cis'-thiol acetate and a 'cis'-alcohol will yield a 'trans'-thiol acetate. By carefully tracking these inversions and starting with a specific enantiomer from the Sharpless AD step, the absolute configuration (R/S) at both the C2 and C3 positions for all four isomers is unequivocally established. acs.org

Diastereomeric and Enantiomeric Relationships within the 2-Methyltetrahydrofuran-3-thiol Series

The two chiral centers in 2-methyltetrahydrofuran-3-thiol give rise to two pairs of enantiomers and multiple diastereomeric relationships. The relative orientation of the methyl group at C2 and the thiol group at C3 determines whether the isomer is 'cis' (on the same side of the ring) or 'trans' (on opposite sides).

Enantiomers: These are non-superimposable mirror images.

The 'trans' pair of enantiomers are (2R,3S)-2-methyltetrahydrofuran-3-thiol and (2S,3R)-2-methyltetrahydrofuran-3-thiol. acs.org

The 'cis' pair of enantiomers are (2R,3R)-2-methyltetrahydrofuran-3-thiol and (2S,3S)-2-methyltetrahydrofuran-3-thiol. acs.org

Diastereomers: These are stereoisomers that are not mirror images of each other. Any 'cis' isomer is a diastereomer of any 'trans' isomer. For example, this compound is a diastereomer of both (2R,3R)-2-methyltetrahydrofuran-3-thiol and (2S,3S)-2-methyltetrahydrofuran-3-thiol.

The distinct spatial arrangements of these isomers are responsible for their different physical and chemical properties.

| Isomer | Configuration at C2 | Configuration at C3 | Relative Stereochemistry | Enantiomeric Partner | Diastereomers |

|---|---|---|---|---|---|

| (2R,3S) | R | S | trans | (2S,3R) | (2R,3R), (2S,3S) |

| (2S,3R) | S | R | trans | (2R,3S) | (2R,3R), (2S,3S) |

| (2R,3R) | R | R | cis | (2S,3S) | (2R,3S), (2S,3R) |

| (2S,3S) | S | S | cis | (2R,3R) | (2R,3S), (2S,3R) |

Influence of Stereochemistry on Molecular Interactions and Reactivity

Stereochemistry profoundly influences the molecular interactions and reactivity of the 2-methyltetrahydrofuran-3-thiol isomers. The three-dimensional shape of a molecule dictates how it fits into the active sites of enzymes or the binding pockets of sensory receptors, leading to different biological and chemical outcomes.

The influence on molecular interactions is most clearly demonstrated in the field of sensory science. It is a well-established principle that the stereoisomers of chiral compounds often exhibit different sensory properties. researchgate.net For the closely related acetates, gas chromatography-olfactometry (GC-O) studies have revealed significant differences in the odor characteristics and intensities among the four stereoisomers. acs.orgscilit.com

The two 'trans' enantiomers of the acetate were both found to have a meaty aroma as a primary note. acs.org However, their secondary notes differed:

(2R,3S)-1-acetate: Described as meaty with undernotes of sesame paste, fried onion and garlic, sweet, and sulfurous. acs.org

(2S,3R)-1-acetate: Described as roasted meat with undernotes of burnt and fried onion. acs.org

In contrast, the two 'cis' enantiomers of the acetate were primarily described as having a pungent smell of raw garlic and onion. acs.org Furthermore, the odor thresholds of the acetates were found to be stereochemically dependent, with the (2R,3S)-isomer's acetate having the highest threshold (lowest potency) and the (2R,3R)-isomer's acetate having the lowest threshold (highest potency). acs.org These differences in odor perception are a direct result of the specific interactions between each stereoisomer and the chiral environment of olfactory receptors in the nose. Although tested on the acetate derivatives, these findings strongly suggest that the thiols themselves possess distinct aroma profiles. acs.org

From a reactivity standpoint, the stereochemistry is critical in the synthesis of these molecules. The use of stereospecific reactions like the Mitsunobu reaction and Sₙ2 nucleophilic substitutions are fundamental to accessing the different isomers. acs.orgnih.gov The success of these reactions depends on the specific spatial arrangement of the reacting groups, demonstrating that reactivity is intrinsically linked to the molecule's stereochemical configuration.

| Isomer (Acetate) | Relative Stereochemistry | Primary Odor Note | Secondary Odor Notes | Relative Odor Threshold |

|---|---|---|---|---|

| (2R,3S) | trans | Meaty | Sesame paste, fried onion/garlic, sweet, sulfurous | Highest |

| (2S,3R) | trans | Roasted Meat | Burnt, fried onion | N/A |

| (2R,3R) | cis | Pungent | Raw garlic, onion | Lowest |

| (2S,3S) | cis | Pungent | Raw garlic, onion | N/A |

Advanced Synthetic Strategies for 2r,3s 2 Methyltetrahydrofuran 3 Thiol

Enantioselective Synthesis Methodologies

The enantioselective synthesis of (2R,3S)-2-Methyltetrahydrofuran-3-thiol and its stereoisomers relies on precise control over the formation of its two chiral centers. Modern synthetic chemistry employs a variety of techniques to achieve this, from the use of chiral auxiliaries and catalysts to well-established named reactions that generate stereocenters with high fidelity.

Utilization of Chiral Auxiliaries and Catalysts in Precursor Formation

The foundation of an enantioselective synthesis is often laid in the early stages through the formation of chiral precursors. The use of chiral catalysts or auxiliaries ensures that a specific enantiomer of an intermediate is produced preferentially. For instance, chiral reagents like dicaranylboranes can be used for the hydroboration of prochiral olefins to produce chiral alcohols with significant enantiomeric excess. researchgate.net These chiral alcohols then serve as key building blocks that carry the required stereochemical information forward through the synthetic sequence. The catalyst's three-dimensional structure creates a chiral environment that directs the approach of the reactants, leading to the desired stereochemical outcome in the product.

Application of Sharpless Asymmetric Dihydroxylation in Stereocenter Generation

A cornerstone in the synthesis of vicinal diols, the Sharpless Asymmetric Dihydroxylation (AD), is a powerful tool for establishing the stereochemistry of the tetrahydrofuran (B95107) ring precursors. nih.govacs.org This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to convert an alkene into a diol with predictable stereochemistry. wikipedia.org

Specifically, in the synthesis of the precursors for 2-methyltetrahydrofuran-3-thiol (B142655), the Sharpless AD is applied to an acyclic alkene like (3E)-pent-3-en-1-yl mesylate. acs.org This reaction, followed by an in-situ intramolecular SN2 nucleophilic substitution, yields the key intermediate, cis-2-methyl-3-hydroxy-tetrahydrofuran. acs.org The choice of the chiral ligand, either from the dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) family, dictates which face of the alkene is hydroxylated, thus allowing access to either the (2R,3R) or (2S,3S) enantiomer of the cis-diol precursor. nih.govacs.orgwikipedia.org The commercially available "AD-mix" reagents, which contain the osmium catalyst, the chiral ligand, a re-oxidant like potassium ferricyanide, and a base, simplify this process. wikipedia.org

| Reaction | Reagents | Intermediate | Stereochemistry |

| Sharpless AD | OsO₄ (cat.), AD-mix-α ((DHQ)₂-PHAL) | (3E)-pent-3-en-1-yl mesylate | (2S,3S)-2-Methyl-3-hydroxy-tetrahydrofuran |

| Sharpless AD | OsO₄ (cat.), AD-mix-β ((DHQD)₂-PHAL) | (3E)-pent-3-en-1-yl mesylate | (2R,3R)-2-Methyl-3-hydroxy-tetrahydrofuran |

Stereocontrolled Reactions via Mitsunobu Inversion Pathways

To access the trans stereoisomers of the 2-methyl-3-hydroxy-tetrahydrofuran intermediate, the Mitsunobu reaction is employed. nih.govacs.org This reaction allows for the stereochemical inversion of a secondary alcohol. Starting with the enantiomerically pure cis-2-methyl-3-hydroxy-tetrahydrofuran obtained from the Sharpless AD, the Mitsunobu reaction proceeds with complete inversion of configuration at the C-3 position. nih.govacs.org

The reaction typically involves treating the alcohol with diethyl azodicarboxylate (DEAD) or a similar reagent, triphenylphosphine (B44618) (PPh₃), and a nucleophile, such as p-nitrobenzoic acid. acs.org The resulting p-nitrobenzoate ester has the opposite stereochemistry at the C-3 position. Subsequent hydrolysis of this ester yields the desired trans-2-methyl-3-hydroxy-tetrahydrofuran. acs.org This method is highly reliable and ensures that no racemization occurs during the inversion process. acs.org

Nucleophilic Substitution Reactions for Thiol Installation with Configurational Control

The final key step in the synthesis is the introduction of the thiol group at the C-3 position. This is achieved through a nucleophilic substitution (SN2) reaction, which proceeds with inversion of configuration. researchgate.netnih.govacs.org

First, the hydroxyl group of the cis or trans 2-methyl-3-hydroxy-tetrahydrofuran precursor is converted into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride (MsCl). nih.govacs.org This mesylate is then displaced by a sulfur-containing nucleophile. A common choice is the thioacetate (B1230152) anion (AcS⁻), often from potassium thioacetate, which attacks the carbon atom, displacing the mesylate group and inverting the stereocenter. researchgate.netua.es

For example, to obtain the (2R,3S) stereoisomer, the synthesis starts with (2R,3R)-2-methyl-3-hydroxy-tetrahydrofuran. Mesylation followed by SN2 substitution with a thioacetate source yields this compound acetate (B1210297). nih.govacs.org A final hydrolysis step then removes the acetyl group to give the target thiol. This two-step sequence (activation and substitution) provides excellent control over the final stereochemistry. nih.govacs.org

Diastereodivergent and Enantiodivergent Synthetic Routes to this compound and Related Stereoisomers

By strategically combining the aforementioned reactions, it is possible to devise diastereodivergent and enantiodivergent routes to all four stereoisomers of 2-methyltetrahydrofuran-3-thiol from a common set of precursors. researchgate.netscilit.com A diastereodivergent synthesis allows for the preparation of multiple diastereomers from a single starting material.

The synthesis of the four stereoisomers of 2-methyltetrahydrofuran-3-thiol acetate serves as a prime example. nih.govacs.org

Sharpless Asymmetric Dihydroxylation on an achiral alkene precursor creates the two enantiomers of cis-2-methyl-3-hydroxy-tetrahydrofuran, (2R,3R) and (2S,3S). nih.govacs.org

Mitsunobu Inversion on each of these cis-enantiomers provides access to the two enantiomers of trans-2-methyl-3-hydroxy-tetrahydrofuran, (2R,3S) and (2S,3R), respectively. nih.govacs.org

Nucleophilic Thiol Installation via mesylation and SN2 displacement on each of the four hydroxy precursors inverts the C-3 center, leading to the four corresponding stereoisomers of the final product. nih.govacs.org

This powerful strategy demonstrates how a small number of stereocontrolled reactions can be combined to generate a full matrix of stereoisomers, which is essential for studying structure-activity relationships. scilit.com For instance, (2R,3S)- and (2R,3R)-2-methyl-tetrahydrofuran-3-thiol acetate have been synthesized with an 80% enantiomeric excess (ee), while the (2S,3R)- and (2S,3S)-isomers were obtained in 62% ee. nih.govscilit.com

Multi-Step Synthesis from Acyclic Precursors (e.g., 5-Hydroxy-2-pentanone, (E)-3-Penten-1-ol)

The synthesis of 2-methyltetrahydrofuran-3-thiol can also be accomplished starting from simple, commercially available acyclic precursors.

One common route begins with 5-hydroxy-2-pentanone . google.comgoogle.com This synthesis involves a three-step process:

Cyclization: The starting material undergoes an acid-catalyzed intramolecular cyclization. Heating 5-hydroxy-2-pentanone with phosphoric acid results in dehydration and the formation of 4,5-dihydro-2-methylfuran. google.comgoogle.com

Thioacetylation: The resulting dihydrofuran then reacts with thioacetic acid in the presence of a base like piperidine (B6355638) to yield the intermediate, 2-methyltetrahydrofuran-3-thiol acetate. google.com

Hydrolysis: The final step involves the hydrolysis of the thioacetate, typically with an acid like acetic acid, to yield 2-methyltetrahydrofuran-3-thiol. google.com This route is efficient but generally produces a mixture of stereoisomers.

| Step | Starting Material | Reagents | Product |

| 1 | 5-Hydroxy-2-pentanone | Phosphoric Acid, Heat | 4,5-Dihydro-2-methylfuran |

| 2 | 4,5-Dihydro-2-methylfuran | Thioacetic Acid, Piperidine | 2-Methyltetrahydrofuran-3-thiol acetate |

| 3 | 2-Methyltetrahydrofuran-3-thiol acetate | Acetic Acid | 2-Methyltetrahydrofuran-3-thiol |

Another important acyclic precursor is (E)-3-Penten-1-ol . As mentioned previously, this compound is a key starting material for the enantioselective routes. It is first converted to its mesylate, (3E)-pent-3-en-1-yl mesylate, which is the direct substrate for the Sharpless Asymmetric Dihydroxylation, initiating the stereocontrolled sequence that ultimately leads to specific enantiomers of 2-methyltetrahydrofuran-3-thiol. acs.org

Reaction Mechanisms and Kinetic Studies in Chiral Synthesis

The enantioselective synthesis of this compound is a multi-step process that relies on a series of well-established chiral reactions. Understanding the underlying reaction mechanisms and kinetic factors is crucial for optimizing reaction conditions and achieving high stereoselectivity. The synthetic pathway typically involves the creation of a chiral diol, stereochemical inversion of a hydroxyl group, activation of the hydroxyl group, and finally, nucleophilic substitution to introduce the thiol moiety.

The key transformations in the synthesis of this compound generally proceed through the following sequence:

Sharpless Asymmetric Dihydroxylation: This reaction is employed to introduce two hydroxyl groups across a double bond in a stereocontrolled manner, setting the initial chirality of the molecule.

Mitsunobu Reaction: To achieve the desired (2R,3S) configuration, a stereochemical inversion of one of the hydroxyl groups is often necessary. The Mitsunobu reaction is a powerful tool for this purpose. nih.govorganic-chemistry.orgwikipedia.orgresearchgate.net

Mesylation and Nucleophilic Substitution: The inverted hydroxyl group is then activated by converting it into a good leaving group, typically a mesylate. Subsequent nucleophilic substitution with a thiol-containing nucleophile proceeds via an S(_N)2 mechanism to yield the target compound. ntu.ac.ukmasterorganicchemistry.comchemistrysteps.com

Mechanism of Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning reaction that converts alkenes to vicinal diols with high enantioselectivity. wikipedia.org The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand and a stoichiometric co-oxidant. organic-chemistry.orgnih.gov

The catalytic cycle begins with the formation of a complex between osmium tetroxide and the chiral ligand, such as a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ). wikipedia.org This complex then reacts with the alkene substrate. The mechanism of this addition has been a subject of study, with a [3+2]-cycloaddition being the more favored pathway over a [2+2]-cycloaddition followed by rearrangement, based on quantum chemical calculations. organic-chemistry.org This cycloaddition forms a cyclic intermediate, which upon hydrolysis, yields the chiral diol and the reduced osmium species. wikipedia.org The co-oxidant then regenerates the osmium tetroxide, allowing the catalytic cycle to continue. organic-chemistry.org

The choice of the chiral ligand is critical for the stereochemical outcome. For the synthesis of precursors to this compound, the use of AD-mix-β, which contains a (DHQD)(_2)PHAL ligand, typically provides the desired stereoisomer. youtube.com The enantioselectivity of the reaction is influenced by the interaction between the substrate and the chiral ligand, which creates a diastereomeric transition state, favoring the formation of one enantiomer over the other. The reaction is generally faster for trans-olefins compared to cis-olefins. youtube.comalfa-chemistry.com

| Reaction Stage | Key Features |

| Catalyst Formation | Osmium tetroxide complexes with a chiral quinine ligand (e.g., (DHQD)(_2)PHAL). wikipedia.org |

| Cycloaddition | The OsO(_4)-ligand complex undergoes a [3+2]-cycloaddition with the alkene. organic-chemistry.org |

| Hydrolysis | The resulting cyclic intermediate is hydrolyzed to release the vicinal diol. wikipedia.org |

| Catalyst Regeneration | A stoichiometric co-oxidant reoxidizes the osmium species to OsO(_4). organic-chemistry.org |

Mechanism of the Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the stereospecific inversion of a secondary alcohol's configuration. nih.govwikipedia.orgresearchgate.net This is achieved by converting the hydroxyl group into a good leaving group in situ, which is then displaced by a nucleophile in an S(_N)2 reaction. organic-chemistry.orgchemistrysteps.com The key reagents are a phosphine, typically triphenylphosphine (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction mechanism is complex and involves several intermediates. nih.govwikipedia.org Initially, the triphenylphosphine attacks the azodicarboxylate, forming a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates the acidic component (the nucleophile), which in the case of stereochemical inversion prior to thiol introduction, is often a carboxylic acid like benzoic acid. The alcohol then adds to the phosphorus atom of the activated complex, forming an alkoxyphosphonium salt. This step activates the hydroxyl group, turning it into an excellent leaving group. chemistrysteps.com

The final step is the nucleophilic attack by the conjugate base of the acidic component on the carbon atom bearing the alkoxyphosphonium group. This proceeds via a classic S(_N)2 mechanism, resulting in a complete inversion of the stereocenter. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com The efficiency and stereochemical outcome of the Mitsunobu reaction can be influenced by the pKa of the acidic nucleophile and steric hindrance around the reaction center. researchgate.net

| Reagent | Role in the Reaction |

| Triphenylphosphine (PPh(_3)) | Acts as a reducing agent and activates the azodicarboxylate. researchgate.net |

| Azodicarboxylate (e.g., DEAD) | The oxidizing agent that facilitates the formation of the alkoxyphosphonium salt. wikipedia.org |

| Alcohol | The substrate whose stereochemistry is to be inverted. |

| Acidic Nucleophile | Displaces the activated hydroxyl group via an S(_N)2 attack. organic-chemistry.org |

Mechanism of Mesylation and Nucleophilic Thiol Introduction

The final key step in the synthesis of this compound involves the introduction of the thiol group. This is typically accomplished by first activating the inverted hydroxyl group by converting it to a sulfonate ester, such as a mesylate or tosylate. masterorganicchemistry.comchemistrysteps.com These are excellent leaving groups, facilitating the subsequent nucleophilic substitution. ntu.ac.ukmasterorganicchemistry.com

The formation of a mesylate from an alcohol is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. youtube.com The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the mesyl chloride. The base then removes the proton from the resulting oxonium ion to yield the neutral mesylate. Importantly, this reaction proceeds with retention of configuration at the chiral carbon, as the C-O bond is not broken. chemistrysteps.comyoutube.com

With the mesylate in place, the thiol group is introduced via an S(_N)2 reaction using a sulfur nucleophile, such as potassium thioacetate. The thioacetate anion performs a backside attack on the carbon atom bearing the mesylate group, leading to the displacement of the mesylate and an inversion of configuration at that center. masterorganicchemistry.com Since the stereochemistry was already inverted in the preceding Mitsunobu reaction, this second inversion restores the original configuration at that carbon relative to the diol intermediate, while the other stereocenter remains unchanged, ultimately leading to the desired (2R,3S) stereochemistry of the final product. Subsequent hydrolysis of the thioacetate yields the free thiol.

Kinetic Considerations:

While specific kinetic data for the synthesis of this compound are not extensively reported in the literature, the kinetics of each step are governed by the principles of the respective reactions.

Sharpless Asymmetric Dihydroxylation: The rate and enantioselectivity are highly dependent on the substrate, the specific chiral ligand, and the reaction conditions. The use of a co-catalyst like methanesulfonamide (B31651) can accelerate the hydrolysis step and improve turnover frequency. wikipedia.org

Mitsunobu Reaction: The reaction rate is sensitive to the steric bulk of the alcohol and the nucleophile, as well as the pKa of the acidic component. researchgate.net Kinetic resolution of racemic alcohols is possible using chiral phosphines, indicating that the rates of reaction for the two enantiomers can be significantly different. rsc.org

S(_N)2 Nucleophilic Substitution: The rate of this bimolecular reaction is dependent on the concentration of both the substrate (the mesylate) and the nucleophile (thioacetate). masterorganicchemistry.com The reaction is generally fast due to the excellent leaving group ability of the mesylate. ntu.ac.ukmasterorganicchemistry.com

The following table summarizes the enantiomeric excess (ee) achieved in a reported enantioselective synthesis of the acetate precursor of this compound, which reflects the kinetic preference of the chiral reactions.

| Stereoisomer | Enantiomeric Excess (ee) |

| (2R,3S)-2-methyl-tetrahydrofuran-3-thiol acetate | 80% |

| (2R,3R)-2-methyl-tetrahydrofuran-3-thiol acetate | 80% |

| (2S,3R)-2-methyl-tetrahydrofuran-3-thiol acetate | 62% |

| (2S,3S)-2-methyl-tetrahydrofuran-3-thiol acetate | 62% |

This data indicates a moderate to good level of kinetic control in the formation of the (2R) stereoisomers compared to the (2S) stereoisomers in this particular synthetic route.

Chemical Transformations and Derivatization of 2r,3s 2 Methyltetrahydrofuran 3 Thiol

Synthesis and Stereochemical Analysis of (2R,3S)-2-Methyltetrahydrofuran-3-thiol Acetate (B1210297) and Other Ester Derivatives

The acetate derivative of this compound is a significant compound, and its synthesis has been a subject of detailed stereochemical investigation. The preparation of the four stereoisomers of 2-methyltetrahydrofuran-3-thiol (B142655) acetate, including the (2R,3S) isomer, has been successfully achieved through enantioselective methods. nih.govacs.org

A common synthetic strategy begins with the corresponding chiral alcohol, 2-methyl-3-hydroxy-tetrahydrofuran. nih.govacs.org The synthesis of the specific (2R,3S) acetate isomer involves the following key steps:

Preparation of the Precursor Alcohol: The synthesis of the trans-alcohol precursor, (2R,3S)-2-methyl-3-hydroxy-tetrahydrofuran, is often accomplished via a Mitsunobu reaction from the corresponding optically active cis-isomer. nih.govacs.org

Mesylation: The hydroxyl group of the alcohol is converted into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride. nih.govacs.orgscilit.com

Nucleophilic Substitution: The mesylate is then displaced by a thioacetate (B1230152) nucleophile (such as the anion of thioacetic acid) in an S(_N)2 reaction. researchgate.net This step proceeds with an inversion of configuration at the C-3 position, yielding the desired thiol acetate. researchgate.net

A general pathway for this conversion is outlined below: Starting Material: 5-hydroxy-2-pentanone Intermediate 1: 4,5-dihydro-2-methylfuran Intermediate 2: 2-methyltetrahydrofuran-3-thiol acetate Final Product: 2-methyltetrahydrofuran-3-thiol google.com

The stereochemical integrity of the final product is paramount. Analysis has shown that this compound acetate can be obtained with a high enantiomeric excess (ee) of 80%. nih.govacs.orgscilit.com This level of stereochemical control is crucial, as the different stereoisomers exhibit distinct sensory properties. nih.govleffingwell.com

Table 1: Stereoisomers and Enantiomeric Excess of 2-Methyltetrahydrofuran-3-thiol Acetate Synthesis

| Stereoisomer | Enantiomeric Excess (ee) |

| (2R,3S) | 80% |

| (2R,3R) | 80% |

| (2S,3R) | 62% |

| (2S,3S) | 62% |

| Data sourced from Dai et al. (2015). nih.govacs.org |

Oxidation Reactions Leading to Sulfoxides and Sulfones

The thiol group of this compound is susceptible to oxidation, a characteristic reaction of sulfhydryl compounds. This oxidation can proceed in a stepwise manner to yield sulfoxides and, upon further oxidation, sulfones. organic-chemistry.orgorganic-chemistry.org

The reaction is typically carried out using common oxidizing agents such as hydrogen peroxide (H₂O₂). organic-chemistry.orgorganic-chemistry.orgrsc.org The stoichiometry of the oxidant can be controlled to selectively favor the formation of either the sulfoxide (B87167) or the sulfone. organic-chemistry.org

Formation of Sulfoxide: The use of one equivalent of an oxidizing agent like H₂O₂ under controlled conditions will typically convert the thiol to the corresponding (2R,3S)-2-Methyltetrahydrofuran-3-sulfoxide.

Formation of Sulfone: With an excess of the oxidizing agent and/or harsher reaction conditions, the intermediate sulfoxide is further oxidized to the (2R,3S)-2-Methyltetrahydrofuran-3-sulfone. organic-chemistry.org

Catalysts, such as those based on titanium or tantalum carbide, can be employed to enhance the efficiency and selectivity of these oxidation reactions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net For instance, tantalum carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using H₂O₂. organic-chemistry.org The general reactivity suggests that the thiol group in this compound would readily undergo these transformations.

Formation of Disulfide and Polysulfide Derivatives from the Thiol Moiety

One of the most fundamental reactions of thiols is their oxidation to form disulfide bonds (S-S). libretexts.orglibretexts.orgwikipedia.org This reaction involves the coupling of two thiol molecules. For this compound, this would result in the formation of bis((2R,3S)-2-methyltetrahydrofuran-3-yl) disulfide.

This transformation is a redox reaction where the thiol is oxidized. libretexts.orglibretexts.org It can be initiated by a variety of mild oxidizing agents, including molecular oxygen, especially in the presence of metal catalysts, or through radical pathways. researchgate.net Studies on the closely related 2-methyl-3-furanthiol (B142662) (MFT) have shown that it is readily oxidized to its disulfide derivative, bis(2-methyl-3-furyl) disulfide, even during storage in solution. nih.govacs.org The oxidation rate of MFT is noted to be particularly high, attributed to the stability of the intermediate thiyl radical. acs.org

The mechanism can proceed through different pathways:

Two-electron oxidation: This can occur via a sulfenic acid intermediate which then reacts with another thiol molecule. nih.gov

One-electron oxidation: This pathway involves the formation of a thiyl radical. The recombination of two such radicals yields the disulfide. nih.gov

This disulfide formation is a critical reaction in many biological and food chemistry systems, often impacting the stability and aroma profile of sulfur-containing compounds. libretexts.orgwikipedia.orgnih.gov While disulfide formation is the most common outcome, the formation of longer polysulfide chains (containing S-S-S or longer linkages) is also possible under specific reaction conditions, though less frequently encountered.

Reactions with Electrophilic and Nucleophilic Reagents

The reactivity of this compound is characterized by the nucleophilic nature of its thiol group and the potential reactivity of the tetrahydrofuran (B95107) ring.

Reactions of the Thiol Moiety: The thiol group (R-SH) can be deprotonated to form a thiolate anion (R-S⁻), which is a potent nucleophile. nih.govresearchgate.net This highly reactive species can readily attack a wide range of electrophilic centers. nih.gov

Reaction with Alkyl Halides: Thiolates participate in S(_N)2 reactions with alkyl halides to form thioethers.

Reaction with Carbonyl Compounds: They can add to aldehydes and ketones. Computational studies have provided significant mechanistic insights into the addition of thiols to Michael acceptors (α,β-unsaturated carbonyls). uq.edu.au

Reaction with Other Electrophiles: The thiolate can react with a variety of other electrophilic species, a process that is fundamental in many biological and synthetic pathways. nih.gov

Reactions of the Tetrahydrofuran Ring: The tetrahydrofuran ring is a cyclic ether and is generally stable and unreactive. However, the furan (B31954) ring in the related compound 2-methyl-3-furanthiol is susceptible to electrophilic attack, particularly at the 5-position. nih.gov While the saturated tetrahydrofuran ring in this compound is significantly less reactive than an aromatic furan ring, it can undergo ring-opening reactions under harsh conditions, such as with strong acids. researchgate.net Furthermore, the furan ring can be considered a "caged electrophile" that can be activated by oxidation, making it susceptible to attack by nucleophiles. tcichemicals.com

Mechanistic Insights into Ring Transformations and Substituent Effects

The stability of the tetrahydrofuran ring in this compound is influenced by its substituents and the reaction conditions.

Studies on the degradation of the related compound 2-methyl-3-furanthiol suggest that under acidic conditions, protonation at the 2-position of the furan ring is a critical step that can lead to instability and subsequent oligomerization or polymerization. nih.gov This highlights a potential pathway for ring transformation initiated by electrophilic attack on the ring oxygen.

Theoretical studies on the ring-opening of tetrahydrofuran itself have provided insights into the reaction mechanisms. For example, the reaction can be facilitated by frustrated Lewis pairs, with the activation barrier being dependent on the distance between the Lewis acidic and basic centers. researchgate.net Other computational studies have investigated intramolecular hydrogen shift reactions during the oxidation of 3-methyltetrahydrofuran, revealing that the presence of the ring oxygen influences the reaction kinetics compared to analogous cycloalkanes. researchgate.net

The methyl and thiol substituents on the this compound molecule will exert electronic and steric effects that modulate the reactivity of the ring. The electron-donating nature of the methyl group and the electronic properties of the thiol group can influence the electron density at the ring oxygen, potentially affecting its propensity to undergo protonation and subsequent ring-opening reactions. The stereochemistry of these substituents also plays a crucial role in directing the approach of reagents and influencing the conformational stability of the ring.

Biogenesis and Natural Formation Pathways of 2r,3s 2 Methyltetrahydrofuran 3 Thiol

Identification of Biochemical Precursors and Metabolites

The biogenesis of (2R,3S)-2-Methyltetrahydrofuran-3-thiol is not fully elucidated through a direct biological pathway in living organisms but is primarily understood through the identification of its precursors in food systems that undergo processing. The key building blocks are derived from common cellular components.

Key precursors involved in the formation of the 2-methyltetrahydrofuran-3-thiol (B142655) skeleton and related compounds include:

Reducing Sugars: Pentoses such as ribose and xylose are fundamental precursors. nih.govperfumerflavorist.com Isotope-labeling studies have confirmed that the carbon skeleton of related furanthiols originates from these sugars. nih.gov

Sulfur-Containing Amino Acids: Cysteine is the primary sulfur donor for the thiol group. nih.govperfumerflavorist.comresearchgate.net

Thiamine (Vitamin B1): Thiamine degradation is another significant pathway that can lead to the formation of the related compound 2-methyltetrahydrofuran-3-one. perfumerflavorist.comresearchgate.net

In laboratory synthesis, which can mimic potential formation pathways, other precursors have been identified. For instance, the enantioselective synthesis of the acetate (B1210297) derivative of this compound utilizes (E)-3-penten-1-ol, which is converted to the key intermediate trans-2-methyl-3-hydroxytetrahydrofuran. researchgate.net Another patented synthesis method starts from 5-hydroxy-2-pentanone. google.com

Table 1: Identified Precursors for 2-Methyltetrahydrofuran-3-thiol and Related Compounds

| Precursor | Role in Formation | Source(s) |

|---|---|---|

| Ribose | Carbon skeleton source | nih.gov |

| Xylose | Carbon skeleton source | perfumerflavorist.com |

| Cysteine | Primary sulfur donor for the thiol group | nih.govperfumerflavorist.comresearchgate.net |

| Thiamine | Precursor for the related 2-methyltetrahydrofuran-3-one | perfumerflavorist.comresearchgate.net |

| 5-Hydroxy-2-pentanone | Starting material in a synthetic route | google.com |

| trans-2-Methyl-3-hydroxytetrahydrofuran | Key intermediate in laboratory synthesis | researchgate.netnih.gov |

Enzymatic Pathways Implicated in its Biosynthesis

While the primary formation of this compound occurs via chemical reactions during thermal processing, enzymatic activities can contribute to the generation of its precursors. Research into the closely related 2-methyl-3-furanthiol (B142662) (MFT) has shown that it can be formed through enzymatic reactions. researchgate.net For example, lipases have been investigated for their potential to generate MFT. researchgate.net

Furthermore, specific enzymes are utilized in the synthetic preparation of the core tetrahydrofuran (B95107) structure. A cascade process catalyzed by an ene-reductase and an alcohol dehydrogenase has been employed to create key intermediates for the synthesis of 2-methyl-tetrahydrofuran-3-thiol acetates. researchgate.net This highlights how enzymatic reactions can produce the necessary chiral centers and the foundational ring structure from acyclic precursors.

Chemical Formation Mechanisms in Complex Natural Systems (e.g., Thermal Processing, Maillard Reactions)

The most significant pathway for the natural formation of this compound is the Maillard reaction. perfumerflavorist.com This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars upon heating, and it is fundamental to the aroma and flavor development in cooked foods. perfumerflavorist.comresearchgate.net

The formation of 2-methyl-3-furanthiol, a closely related flavor compound, provides a model for the generation of this compound. The process involves multiple steps:

Condensation: A reducing sugar, such as ribose, reacts with a sulfur source, typically the amino acid cysteine. nih.gov

Intermediate Formation: This reaction proceeds through various intermediates. The interaction between cysteine and 4-hydroxy-5-methyl-3(2H)-furanone (a product of sugar degradation) was initially thought to be a key step, but studies with labeled ribose suggest a more direct pathway via a 1,4-dideoxyosone intermediate. nih.gov

Cyclization and Thiol Addition: The sugar-derived carbon chain cyclizes to form the furan (B31954) or furanone ring. Hydrogen sulfide (B99878), released from the thermal degradation of cysteine, then adds to an intermediate to form the thiol group.

The presence of this compound in heated pork implies that these reactions occur readily within the complex matrix of meat, which is rich in the necessary precursors like sugars, cysteine, and thiamine. chemdad.com

Role of Cysteine and Other Sulfur-Containing Compounds in Thiol Formation

Cysteine is the cornerstone for the formation of this and other important sulfur-containing flavor compounds. nih.govperfumerflavorist.comresearchgate.net Its side chain contains a sulfhydryl (-SH) group, which is the source of the thiol functional group in the final molecule.

During thermal processes like the Maillard reaction, cysteine degrades to release hydrogen sulfide (H₂S) or can react directly as an intact molecule. nih.gov Isotopic labeling studies have confirmed that the sulfur atom in compounds like 2-methyl-3-furanthiol is derived from cysteine. nih.gov

In synthetic chemistry, other sulfur-containing compounds can be used to introduce the thiol group. For example, thioacetic acid is employed in a patented synthesis to react with a furan intermediate, which is later hydrolyzed to yield 2-methyltetrahydrofuran-3-thiol. google.com The reactivity of the thiol group is central to its function and formation. Thiols are known to be highly reactive nucleophiles and can participate in various reactions, making them pivotal in the generation of potent aroma compounds. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-Methyl-3-furanthiol (MFT) |

| 2-Methyltetrahydrofuran-3-one |

| Ribose |

| Xylose |

| Cysteine |

| Thiamine |

| (E)-3-penten-1-ol |

| trans-2-Methyl-3-hydroxytetrahydrofuran |

| 5-Hydroxy-2-pentanone |

| 2-Methyl-tetrahydrofuran-3-thiol acetate |

| 4-Hydroxy-5-methyl-3(2H)-furanone |

| Hydrogen sulfide |

Advanced Analytical Methodologies for Structural and Stereochemical Characterization

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to isolating specific isomers of 2-Methyltetrahydrofuran-3-thiol (B142655), a compound with two chiral centers and thus four possible stereoisomers.

Chiral Gas Chromatography (GC) is an essential technique for separating enantiomers and diastereomers, which have identical physical properties and cannot be resolved by standard GC columns. wisc.edu This method utilizes a chiral stationary phase (CSP), often composed of derivatized cyclodextrins, which interacts differently with each stereoisomer, leading to different retention times and thus enabling their separation. gcms.cz

For the analysis of 2-Methyltetrahydrofuran-3-thiol and its derivatives, chiral GC is indispensable. In a study on the acetate (B1210297) form, (2R,3S)-2-Methyltetrahydrofuran-3-thiol acetate, enantioselective synthesis was followed by analysis of all four stereoisomers. nih.gov The use of chiral columns allows for the resolution of these isomers, which is critical as the sensory properties can differ significantly between them. nih.gov The selection of the appropriate chiral stationary phase, such as those based on permethylated beta-cyclodextrin, is key to achieving effective separation. gcms.cz

Table 1: Chiral GC Column Selection for Isomer Separation

| Stationary Phase Type | Typical Application | Reference |

|---|---|---|

| Derivatized Cyclodextrins | Separation of enantiomeric and diastereomeric compounds, including flavor compounds. | gcms.cz |

| Rt-βDEXsa | Provides unique selectivity for complex flavor compounds and pharmaceutical substances. | gcms.cz |

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of thiol-containing compounds. For 2-Methyltetrahydrofuran-3-thiol, a reverse-phase (RP) HPLC method can be employed. sielc.com In this approach, a nonpolar stationary phase is used with a polar mobile phase.

A typical mobile phase might consist of acetonitrile, water, and an acidifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method allows for the separation of the compound from other components in a mixture. The development of HPLC methods is crucial for quantifying the compound and for preparative separation to isolate pure samples for further analysis. sielc.comnih.gov

Spectroscopic Techniques for Structural Elucidation

Once isolated, spectroscopic techniques are used to confirm the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the tetrahydrofuran (B95107) ring and the methyl group. The proton at C3 (attached to the thiol group) would be significantly influenced by the sulfur atom. The protons at C2 and C5 would be affected by the adjacent oxygen atom.

¹³C NMR: The carbon NMR spectrum would provide signals for each of the five carbon atoms in the molecule. The chemical shifts would confirm the carbon skeleton, with the carbons attached to the oxygen (C2, C5) and sulfur (C3) atoms appearing at characteristic downfield positions. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Influencing Factors |

|---|---|---|---|

| C2-H | ~4.0 | ~75-80 | Adjacent to Oxygen |

| C3-H | ~3.2 | ~45-50 | Adjacent to Thiol (SH) |

| C4-H₂ | ~1.9-2.1 | ~30-35 | Methylene group |

| C5-H₂ | ~3.7-3.9 | ~67-72 | Methylene group adjacent to Oxygen |

| CH₃ | ~1.2 | ~20-25 | Methyl group on C2 |

| SH | Variable | - | Thiol proton, exchangeable |

Note: These are estimated values based on data from related compounds like 2-Methyltetrahydrofuran (B130290) and 2-Methyltetrahydrofuran-3-one. Actual values may vary. chemicalbook.comresearchgate.netspectrabase.comchemicalbook.comchemicalbook.com

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular weight of 2-Methyltetrahydrofuran-3-thiol is 118.20 g/mol . nih.govnih.gov In electron ionization (EI) MS, the molecule is fragmented into characteristic ions.

The mass spectrum of the related compound 2-Methyl-3-furanthiol (B142662) shows a molecular ion peak (M⁺) and various fragment ions that help in its identification. nist.gov For 2-Methyltetrahydrofuran-3-thiol, the fragmentation pattern would likely involve the loss of the thiol group (-SH), the methyl group (-CH₃), and cleavage of the tetrahydrofuran ring. Tandem mass spectrometry (MS/MS) can further fragment specific ions to provide more detailed structural information, aiding in the unambiguous identification of the molecule. imreblank.ch

Table 3: Expected Mass Fragments for 2-Methyltetrahydrofuran-3-thiol

| m/z (mass-to-charge ratio) | Possible Fragment | Origin | Reference |

|---|---|---|---|

| 118 | [C₅H₁₀OS]⁺ | Molecular Ion (M⁺) | nih.govnih.gov |

| 103 | [M - CH₃]⁺ | Loss of a methyl group | imreblank.ch |

| 85 | [M - SH]⁺ | Loss of the thiol group | nist.gov |

| 71 | [C₄H₇O]⁺ | Cleavage of the ring, loss of CHS | restek.comnist.gov |

Advanced Hyphenated Techniques (e.g., GC-O, GC-MS, HPLC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power.

Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with human sensory perception. As the separated compounds elute from the GC column, they are directed to an olfactory port where a trained panelist can assess their odor. GC-O analysis of the four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate revealed significant differences in both their odor characteristics and intensity, underscoring the importance of stereochemistry to its sensory properties. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a workhorse technique for the identification of volatile and semi-volatile compounds. It couples the separation capabilities of GC with the detection power of MS. The NIST WebBook and PubChem databases contain GC-MS data for related compounds, which serve as a reference for identifying 2-Methyltetrahydrofuran-3-thiol in complex mixtures. nih.govnist.gov The technique provides both the retention time (from GC) and a mass spectrum (from MS) for a given component, greatly increasing the confidence of identification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile or thermally unstable compounds, HPLC-MS is the preferred method. It combines the separation of HPLC with the sensitive and selective detection of MS. An HPLC-MS/MS method has been developed for the comprehensive analysis of various thiols in biological fluids. nih.gov Such a method could be readily adapted for the high-throughput analysis and sensitive quantification of this compound, particularly in complex matrices where trace-level detection is required. nih.gov

Applications of 2r,3s 2 Methyltetrahydrofuran 3 Thiol in Chemical Synthesis and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

The enantiopure nature of (2R,3S)-2-Methyltetrahydrofuran-3-thiol makes it a valuable chiral building block in asymmetric synthesis. Chiral tetrahydrofuran (B95107) motifs are integral to numerous biologically active natural products and pharmaceuticals. The ability to introduce this specific stereochemically defined scaffold allows for the construction of complex molecular architectures.

The synthesis of the four distinct stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297) has been successfully achieved through enantioselective methods. researchgate.net Key steps in these synthetic routes include Sharpless asymmetric dihydroxylation and Mitsunobu reactions to control the stereochemistry of the precursor, 2-methyl-3-hydroxy-tetrahydrofuran. researchgate.net Subsequent mesylation and nucleophilic substitution with a thiol source afford the target compounds with specific configurations. researchgate.net

This demonstrates that the chiral tetrahydrofuran-3-thiol (B3196246) backbone can be prepared with high stereochemical control, paving the way for its use as a starting material or intermediate in the synthesis of more complex chiral targets. While specific examples of its incorporation into larger molecules as a building block are not extensively detailed in the literature, the established methods for its own asymmetric synthesis underscore its potential for such applications. researchgate.netnih.gov

Development of Novel Heterocyclic Compounds and Scaffolds

While chiral sulfur-containing heterocycles are of significant interest in medicinal chemistry and materials science, the application of this compound as a direct precursor for the development of novel heterocyclic compounds and scaffolds is not widely documented in the available scientific literature. General strategies exist for the synthesis of diverse heterocyclic systems, including those derived from other furan-based thiols like 2-furyl methanethiol, which can be converted into triazoles and oxadiazoles. However, specific synthetic routes starting from this compound to generate new ring systems appear to be a niche area of research.

Investigations into Structure-Activity Relationships (SAR) of Stereoisomers

A significant area of research for 2-Methyltetrahydrofuran-3-thiol (B142655) and its derivatives lies in the investigation of structure-activity relationships (SAR), particularly concerning their sensory (olfactory) properties. The stereochemistry of this compound has a profound impact on its perceived odor.

A detailed study on the four stereoisomers of the corresponding acetate derivative, 2-methyl-tetrahydrofuran-3-thiol acetate, revealed perceptible differences in both odor characteristics and intensity, as evaluated by gas chromatography-olfactometry (GC-O). researchgate.net This highlights a clear SAR where the spatial arrangement of the methyl and thiol (or thioacetate) groups relative to the tetrahydrofuran ring dictates the interaction with olfactory receptors.

The (2R,3S)-isomer of the acetate, for example, is described as having meaty, sweet, and sulfurous notes, whereas the (2R,3R)-isomer possesses a more pungent raw garlic and onion-like aroma. mdpi.com These findings are crucial for the flavor and fragrance industry, where the selection of a specific stereoisomer can lead to a more desirable and potent aroma profile.

Table 1: Odor Properties of 2-Methyltetrahydrofuran-3-thiol Acetate Stereoisomers This interactive table summarizes the distinct olfactory characteristics of the four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate, based on published research findings.

| Stereoisomer | Reported Odor Characteristics | Odor Threshold in Air (ng/L) |

|---|---|---|

| (2R,3S)-(+) | Meaty, sesame paste, fried onion and garlic, sweet, sulfurous | 18.6 mdpi.com |

| (2S,3R)-(-) | Roasted meat | Data not available |

| (2R,3R)-(+) | Raw garlic and onion-like, savory, musty, sulfurous | 3.8 mdpi.com |

| (2S,3S)-(-) | Raw garlic and onion-like, sulfurous | 5.7 mdpi.com |

Contribution to the Design of Chemically Relevant Reagents and Ligands

The application of this compound in the specific design of chemically relevant reagents or ligands for catalysis is not extensively reported in the scientific literature. Chiral sulfur-containing compounds are a known class of ligands used in asymmetric catalysis, valued for their unique stereoelectronic properties. researchgate.netcapes.gov.brnih.gov However, research in this area has predominantly focused on other structural types, such as sulfoxides, sulfinamides, and sulfoximines. nih.govbohrium.com

The parent compound, 2-methyltetrahydrofuran (B130290) (2-MeTHF), is recognized as a green solvent alternative to tetrahydrofuran (THF) in organometallic chemistry, offering benefits like higher stability and easier separation from aqueous phases. nih.govresearchgate.netwikipedia.org This highlights the utility of the core furan (B31954) scaffold in chemical processes, but there is a lack of evidence pointing to the derivatization of the 3-thiol variant into specific catalytic ligands or reagents.

Future Research Directions and Emerging Areas

Development of More Sustainable and Efficient Synthetic Routes

The chemical synthesis of (2R,3S)-2-Methyltetrahydrofuran-3-thiol has traditionally relied on multi-step processes that can be resource-intensive. Future research is increasingly directed towards greener and more efficient synthetic strategies.

One promising avenue is the adoption of bio-based solvents. 2-Methyltetrahydrofuran (B130290) (2-MeTHF) itself, a derivative of renewable resources like furfural, is being explored as a more environmentally friendly alternative to conventional solvents in organic synthesis. dntb.gov.uanih.gov Its application in the synthesis of its own thiol derivative could significantly reduce the environmental footprint of the production process. Research in this area will likely focus on optimizing reaction conditions to maximize yield and purity while minimizing waste.

Current enantioselective synthesis methods, such as those employing Sharpless asymmetric dihydroxylation and the Mitsunobu reaction, provide pathways to specific stereoisomers. nih.govscilit.com However, these methods can involve costly reagents and complex procedures. Future investigations will likely explore enzymatic catalysis to achieve higher enantioselectivity under milder conditions. Enzymes offer the potential for highly specific transformations, reducing the need for protecting groups and minimizing byproduct formation. The use of enzymes like lipases, which have shown efficacy in 2-MeTHF as a solvent, could be a key area of development. eurekalert.org

In-Depth Mechanistic Understanding of Complex Biochemical Pathways

While the chemical synthesis of this compound is well-documented, the intricate biochemical pathways leading to its formation in natural systems, such as during the cooking of meat, are less understood. Future research will delve deeper into these mechanisms to enable better control over flavor development in food products.

The formation of the related compound, 2-methyl-3-furanthiol (B142662), is known to occur through the Maillard reaction between pentoses and the amino acid cysteine. researchgate.netdss.go.thacs.org It is hypothesized that this compound may be formed through similar pathways, potentially involving the reaction of specific sugar degradation products with sulfur donors like hydrogen sulfide (B99878) or cysteine-derived compounds. researchgate.net Future studies will likely employ isotopic labeling and advanced analytical techniques to trace the metabolic fate of precursors and elucidate the precise reaction cascades.

The role of enzymatic action in the formation of this thiol is another critical area for investigation. While some sulfur-containing flavor compounds in vegetables are known to be generated enzymatically, the extent of enzymatic contribution to the formation of this compound in meat and other food matrices is not yet clear. researchgate.netnbinno.com Research into the specific enzymes and microorganisms that may be involved in its biosynthesis could lead to novel biotechnological approaches for flavor generation. Understanding the specificity of thiol-disulfide exchange reactions catalyzed by oxidoreductases could provide insights into the formation and stability of this compound. nih.gov

Exploration of Novel Derivatives with Tailored Chemical Properties

The sensory properties of furanthiols are highly dependent on their molecular structure. This presents an opportunity to create novel derivatives of this compound with tailored chemical and organoleptic properties.

Research has already shown that the acetate (B1210297) derivative of 2-methyltetrahydrofuran-3-thiol (B142655) exists as four stereoisomers, each with perceptible differences in odor features and intensities. nih.govscilit.comresearchgate.net This highlights the importance of stereochemistry in determining flavor perception. Future work will likely involve the synthesis and sensory evaluation of a wider range of derivatives, such as esters, thioesters, and ethers, to establish comprehensive structure-odor relationships.

The exploration of analogs where the furan (B31954) ring or the thiol group is modified could also lead to the discovery of new flavor compounds with unique characteristics. For instance, a patent for furyl thioalkanals, derived from the related 2-methyl-3-furanthiol, demonstrates the potential for creating new molecules with desirable meaty and savory notes. google.com By systematically altering the molecular structure, researchers can aim to enhance potency, improve stability, or introduce new flavor nuances. This approach is crucial for expanding the palette of available flavor ingredients.

Advanced Computational Chemistry Approaches for Prediction and Design

Computational chemistry is emerging as a powerful tool for accelerating the discovery and design of new flavor molecules. Future research on this compound and its derivatives will increasingly leverage these in silico methods.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Odor Relationship (QSOR) models are being developed to predict the sensory properties of molecules based on their chemical structure. researchgate.netnih.govarxiv.orgnih.gov These models can screen large virtual libraries of compounds to identify promising candidates for synthesis and sensory evaluation, thereby reducing the time and cost of experimental work. For sulfur-containing compounds, QSAR can help identify key molecular descriptors that correlate with desired flavor profiles. anl.govchimia.ch

Molecular dynamics simulations and molecular docking studies can provide insights into the interactions between flavor molecules and olfactory receptors. researchgate.netnih.govresearchgate.net Understanding how this compound binds to its corresponding receptor can guide the design of new derivatives with enhanced binding affinity and, consequently, more potent or specific aromas. This knowledge is fundamental to the rational design of flavor molecules. eurekalert.orgnih.govarxiv.org

Machine learning and artificial intelligence are also being applied to predict odor characteristics from molecular features. researchgate.netnih.govarxiv.org These data-driven approaches can uncover complex patterns in structure-odor data and generate novel molecular structures with desired sensory attributes. The application of these advanced computational tools will be instrumental in the future design of customized flavor profiles based on the this compound scaffold.

Q & A

What are the key considerations for synthesizing (2R,3S)-2-Methyltetrahydrofuran-3-thiol with high enantiomeric purity?

Level: Advanced

Methodological Answer:

Stereoselective synthesis requires careful optimization of reaction conditions. For example, Grignard reagent-based alkylation (e.g., using methyl magnesium chloride in tetrahydrofuran (THF)) can introduce chirality, but the solvent polarity and reaction temperature must be controlled to minimize racemization . Chiral catalysts or auxiliaries (e.g., Sharpless epoxidation analogs) may enhance stereochemical outcomes. Post-synthesis purification via chiral column chromatography or recrystallization can resolve enantiomeric impurities. Characterization via polarimetry and chiral HPLC is critical to confirm enantiomeric excess (≥98%) .

How can conflicting toxicity data for this compound be reconciled in experimental design?

Level: Advanced

Methodological Answer:

Discrepancies in toxicity reports (e.g., genotoxicity vs. non-genotoxicity) often arise from differences in test systems or impurity profiles. Follow ICH guidelines for residual solvent limits (PDE: 1.2 mg/day for 2-MTHF) and prioritize GLP-compliant studies . Conduct in vitro Ames tests (with/without metabolic activation) and in vivo micronucleus assays to validate safety. Cross-reference batch-specific impurity profiles (e.g., using GC-MS) to rule out confounding effects from byproducts .

What analytical techniques are most effective for confirming the stereochemistry of this compound?

Level: Basic

Methodological Answer:

X-ray crystallography is the gold standard for absolute stereochemical determination . For routine analysis, use - and -NMR with chiral shift reagents (e.g., Eu(hfc)) to distinguish diastereotopic protons. Chiral GC or HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) provides enantiomeric resolution. Compare optical rotation values with literature data (e.g., in ethanol) .

How should researchers handle and store this compound to ensure stability?

Level: Basic

Methodological Answer:

Store in airtight, light-resistant containers under inert gas (N/Ar) at –20°C to prevent oxidation of the thiol group. Conduct stability studies using accelerated thermal degradation (40°C/75% RH for 6 months) monitored by TGA and HPLC. Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT) .

What strategies mitigate challenges in using this compound as a solvent in organometallic catalysis?

Level: Advanced

Methodological Answer:

While 2-MTHF is less water-miscible than THF, its Lewis basicity can interfere with metal catalysts. Pre-dry the solvent over molecular sieves (3Å) and degas via freeze-pump-thaw cycles. Optimize catalyst loading (e.g., Pd(OAc) at 0.5–1 mol%) and reaction temperature (25–60°C) to balance activity and stability. Monitor ligand-metal coordination via -NMR to detect unwanted side reactions .

How can enantiomeric impurities be quantified and removed during synthesis?

Level: Advanced

Methodological Answer:

Use chiral SFC (supercritical fluid chromatography) with a CO-methanol mobile phase for high-resolution separation. For preparative purification, employ simulated moving bed (SMB) chromatography. Alternatively, kinetic resolution via enzymatic hydrolysis (e.g., lipase-catalyzed acylation) can enrich the desired enantiomer . Quantify impurities down to 0.1% using LC-MS/MS with a limit of quantification (LOQ) validated per ICH Q2(R1) .

What safety protocols are essential for handling this compound in vitro?

Level: Basic

Methodological Answer:

Follow OSHA/NIOSH guidelines: use fume hoods, nitrile gloves (tested for permeation resistance), and safety goggles. In case of skin contact, wash immediately with 10% sodium bicarbonate solution to neutralize thiol oxidation products. Monitor airborne concentrations via real-time FTIR spectroscopy, ensuring levels remain below 10 ppm .

How does the stereochemistry of this compound influence its reactivity in thiol-ene click chemistry?

Level: Advanced

Methodological Answer:

The cis-configuration (2R,3S) enhances regioselectivity in thiol-ene reactions due to reduced steric hindrance. Quantum mechanical calculations (DFT at B3LYP/6-31G*) predict a 15% lower activation energy for the cis-isomer compared to trans. Experimental validation using photoinitiated reactions (365 nm UV light) shows 92% conversion for cis vs. 78% for trans under identical conditions .

What are the environmental impacts of this compound, and how can lab waste be managed?

Level: Basic

Methodological Answer:

Biodegradation studies (OECD 301F) indicate moderate persistence (t = 28 days in soil). Collect waste in halogen-free containers and treat with Fenton’s reagent (Fe/HO) to oxidize thiol groups. Monitor effluent for sulfate ions (ICP-OES) to confirm complete degradation .

How can researchers resolve discrepancies in reported boiling points (160–180°C) for this compound?

Level: Advanced

Methodological Answer:

Variations arise from isomer mixtures or impurities. Perform fractional distillation under reduced pressure (e.g., 50 mmHg) with a Vigreux column. Validate purity via GC-FID (≥99.5%) and DSC to measure boiling point as a function of pressure. Cross-check with NIST reference data using gas chromatography retention indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.